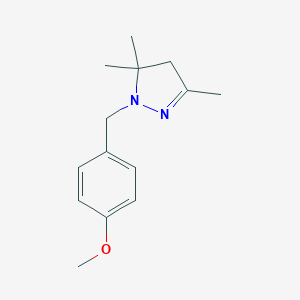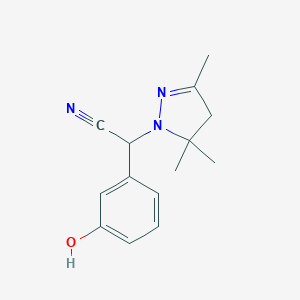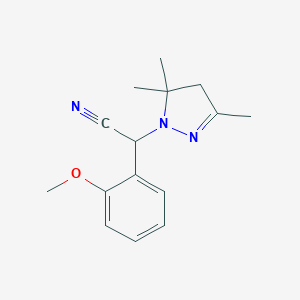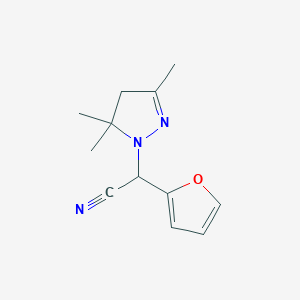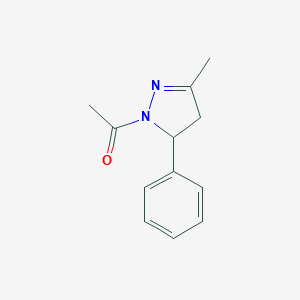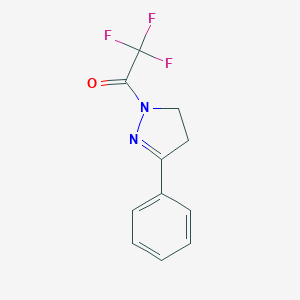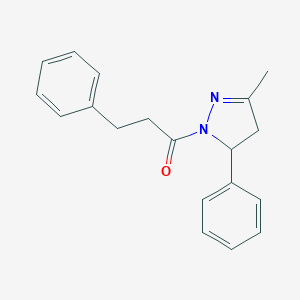
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide, also known as MDPCT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
作用机制
The exact mechanism of action of 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide has been shown to possess a range of biochemical and physiological effects. In animal studies, 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function and reduce anxiety and depression-like behaviors.
实验室实验的优点和局限性
One of the main advantages of using 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide in lab experiments is its versatility. It can be used in a wide range of experiments, including those related to inflammation, oxidative stress, and cognitive function. However, one of the limitations of using 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide is its potential toxicity, which could limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide. One potential direction is the development of new drugs for the treatment of inflammatory diseases and other conditions associated with oxidative stress. Another potential direction is the development of new insecticides and herbicides for use in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide and its potential side effects.
合成方法
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide can be synthesized using a variety of methods, including the reaction of 4-methylpyrazole with thiosemicarbazide in the presence of acetic acid. Another method involves the reaction of 4-methylpyrazole with phenylhydrazine and carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide.
科学研究应用
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide has been shown to possess anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. It has also been shown to possess antioxidant properties, which could be useful in the treatment of various diseases associated with oxidative stress.
In agriculture, 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide has been shown to possess insecticidal properties, making it a potential candidate for the development of new insecticides. It has also been shown to possess herbicidal properties, which could be useful in the development of new herbicides.
In environmental science, 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents for the treatment of various infections.
属性
产品名称 |
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide |
|---|---|
分子式 |
C17H19N3S |
分子量 |
297.4 g/mol |
IUPAC 名称 |
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide |
InChI |
InChI=1S/C17H19N3S/c1-14-12-19(16-10-6-3-7-11-16)20(13-14)17(21)18-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,18,21) |
InChI 键 |
RMMJZJDYJLDOHX-UHFFFAOYSA-N |
SMILES |
CC1CN(N(C1)C(=S)NC2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC1CN(N(C1)C(=S)NC2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



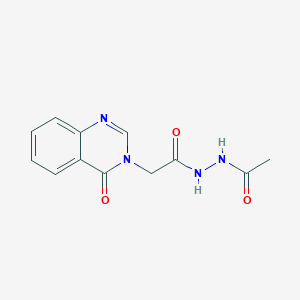
acetonitrile](/img/structure/B257741.png)
